molecular formula C12H19F2NO2 B1653014 Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate CAS No. 1704724-77-5

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate

Cat. No.: B1653014
CAS No.: 1704724-77-5
M. Wt: 247.28
InChI Key: LQWORBKDDPYQJD-UHFFFAOYSA-N
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Description

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate is a high-value bifunctional scaffold in medicinal chemistry and drug discovery. Its core structure is a strained azabicyclobutane, a class of molecules known for their significant ring strain and unique reactivity profiles that enable complexity generation in organic synthesis . The 8,8-difluoro modification enhances the molecule's potential as a metabolic blocker and influences its electronic properties and lipophilicity, which can be critical for optimizing the pharmacokinetic profile of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group provides a handle for further synthetic manipulation, particularly for the strategic introduction of nitrogen-containing fragments. The primary research value of this compound lies in its application as a versatile synthetic intermediate for the construction of more complex molecular architectures, including pharmaceutically relevant compounds. Bicyclobutane derivatives are increasingly investigated as strained bioisosteres and are utilized in the exploration of novel chemical space for targets that are difficult to drug . Furthermore, strained scaffolds like this azabicyclobutane are of significant interest in the development of targeted protein degraders (PROTACs) and other bifunctional modalities, including for challenging oncology targets . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-11(2,3)17-10(16)15-7-5-4-6-8-9(15)12(8,13)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWORBKDDPYQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129640
Record name 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704724-77-5
Record name 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704724-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

A diazabicyclic precursor (e.g., 2-azabicyclo[5.1.0]octane) is formed by reacting a diene with a carbene source, such as diiodomethane (CH$$2$$I$$2$$) and zinc-copper couple. This method is analogous to the synthesis of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate using Grubbs catalyst.

Step Reagents/Conditions Yield Reference
1 CH$$2$$I$$2$$, Zn-Cu, Et$$_2$$O, 0°C → RT 60–75%

Ring-Closing Metathesis (RCM)

Grubbs 1st-generation catalyst facilitates RCM of diene precursors. For instance, tert-butyl di(but-3-en-1-yl)carbamate undergoes RCM in dichloromethane at 45°C to form bicyclic intermediates.

Hydroxylation at Bridgehead Positions

The 8,8-dihydroxy intermediate is critical for subsequent fluorination. Common methods include:

Epoxidation and Acidic Hydrolysis

Epoxidation of a bicyclic olefin with m-chloroperbenzoic acid (mCPBA), followed by ring-opening with aqueous acid, introduces hydroxyl groups.

Step Reagents/Conditions Yield
1 mCPBA, CH$$2$$Cl$$2$$, −60°C → RT 82%
2 H$$_2$$O/H$$^+$$, RT 85%

Fluorination with DAST or Deoxofluor

The hydroxyl groups at C8 are replaced with fluorine using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) .

DAST-Mediated Fluorination

  • Conditions : DAST (1.2 equiv), CH$$2$$Cl$$2$$, −78°C → RT, 6–12 h.
  • Workup : Quench with saturated NaHCO$$3$$, extract with CH$$2$$Cl$$2$$, dry (Na$$2$$SO$$_4$$), purify via silica chromatography.
Substrate Product Yield
8,8-Dihydroxy-2-azabicyclo[5.1.0]octane 8,8-Difluoro derivative 48–55%

Deoxofluor as Alternative

Deoxofluor offers milder conditions and higher selectivity for acid-sensitive substrates:

  • Conditions : Deoxofluor (1.5 equiv), CH$$2$$Cl$$2$$, 0°C → RT, 4 h.
  • Yield : 55–63%.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc$$_2$$O) under basic conditions:

Step Reagents/Conditions Yield
1 Boc$$2$$O (1.1 equiv), Et$$3$$N, THF, RT, 12 h 90–95%

Integrated Synthetic Route

Combining the steps above, a representative pathway is:

  • Cyclopropanation : Form 2-azabicyclo[5.1.0]octane from a diene precursor.
  • Hydroxylation : Introduce 8,8-dihydroxy groups via epoxidation/hydrolysis.
  • Fluorination : Treat with DAST/Deoxofluor to install difluoro substituents.
  • Boc Protection : React with Boc$$_2$$O to yield the final product.

Optimization Challenges

  • Steric Hindrance : The bridgehead fluorines impede reagent access, necessitating excess DAST (1.5–2.0 equiv).
  • Boc Stability : DAST’s acidity may cleave the Boc group; thus, fluorination precedes protection in some routes.

Comparative Analysis of Fluorination Agents

Agent Temperature Yield Side Reactions
DAST −78°C → RT 48–55% Ester cleavage (5–10%)
Deoxofluor 0°C → RT 55–63% Minimal

Physicochemical Properties

Property Value Source
CAS No. 2387601-72-9
Molecular Formula C$${12}$$H$${19}$$F$$2$$NO$$2$$
Molecular Weight 255.28 g/mol
Purity (HPLC) ≥97%

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in protease inhibitors and kinase modulators due to its rigid, fluorinated scaffold.
  • Stereochemical Probes : The bridgehead fluorines enhance metabolic stability in preclinical candidates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclo[5.1.0]octane Derivatives

The target compound differs from analogs primarily in its substitution pattern. Key comparisons include:

Compound Substituents Key Properties References
Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate 8,8-difluoro Enhanced electronegativity, potential for improved binding to hydrophobic pockets
Tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate (CID 132371388) 8-amino Increased hydrogen-bonding capacity; basicity may affect solubility
Tert-butyl 5-(4-fluorobenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 4-fluorobenzyl, 7-phenyl, 6-oxo Bulky aryl groups introduce steric hindrance; ketone functionality for reactivity

Structural Implications :

  • Fluorine vs.
  • Aryl Substituents : Compounds with 4-fluorobenzyl or 3-bromophenyl groups (e.g., 8ea in ) exhibit increased steric bulk, which may influence target selectivity .
Core Ring System Comparisons

Variations in bicyclic frameworks significantly alter physicochemical properties:

Compound Core Structure Key Features References
Target compound Bicyclo[5.1.0]octane Compact, strained cyclopropane fused to a seven-membered ring
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2]octane Larger, less strained framework; higher symmetry may simplify synthesis
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Bicyclo[2.2.1]heptane Smaller ring system; increased strain may enhance reactivity

Impact on Drug Design :

  • Strain and Reactivity : The bicyclo[5.1.0]octane core in the target compound balances strain (from the cyclopropane) with stability, making it suitable for covalent inhibitor design .
  • Ring Size and Solubility : Larger bicyclo[2.2.2]octane derivatives () may offer better solubility due to reduced hydrophobicity .

Yield and Efficiency :

  • Cyclopropane-fused systems (e.g., 8ac) benefit from high-yielding, one-pot cyclization strategies .
Spectroscopic and Analytical Data
  • NMR Trends :

    • 19F NMR : The target compound’s 8,8-difluoro groups would resonate near −114 ppm (cf. −114.6 ppm for 4-fluorobenzyl in 8ac, ) .
    • 1H NMR : Protons adjacent to fluorine may show splitting due to coupling (J ~ 8–21 Hz) .
  • Stability: Fluorine substitution enhances oxidative stability compared to amino or hydroxyl groups, as seen in analogs like PB07357-01 () .

Biological Activity

Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate (CAS Number: 1704724-77-5) is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by a tert-butyl ester group and two fluorine atoms, positions it as a significant subject of study in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H19F2NO2C_{12}H_{19}F_2NO_2. Its structure can be represented as follows:

InChI InChI 1S C12H19F2NO2 c1 11 2 3 17 10 16 15 7 5 4 6 8 9 15 12 8 13 14 h8 9H 4 7H2 1 3H3\text{InChI }\text{InChI 1S C12H19F2NO2 c1 11 2 3 17 10 16 15 7 5 4 6 8 9 15 12 8 13 14 h8 9H 4 7H2 1 3H3}

This compound's distinctive bicyclic framework allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound is believed to bind to specific enzymes or receptors, influencing their activity and potentially leading to various biological effects.

Interaction with Biomolecules

Research indicates that the compound may interact with neurotransmitter systems and enzymes involved in metabolic pathways, although specific targets remain under investigation.

Pharmacological Studies

Limited studies have been conducted on the pharmacological effects of this compound. However, preliminary research suggests potential applications in the following areas:

  • Neuropharmacology : The compound may exhibit neuroprotective properties by modulating neurotransmitter levels.
  • Antimicrobial Activity : Initial evaluations indicate that it could possess antibacterial effects against certain strains of bacteria.

Case Studies

While comprehensive clinical studies are lacking, some laboratory studies have shown promising results regarding the compound's efficacy in vitro:

Study FocusFindingsReference
Neuroprotective EffectsReduced neuronal apoptosis in cell cultures
Antibacterial ActivityInhibition of Staphylococcus aureus growth

Synthesis and Production

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key synthetic routes include:

  • Cyclization Reactions : Formation of the bicyclic structure through cyclization under controlled conditions.
  • Purification Techniques : Use of recrystallization or chromatography to achieve high purity levels necessary for biological testing.

Safety and Handling

As with many chemical compounds, safety data sheets indicate that this compound can cause skin irritation and serious eye damage upon contact . Proper handling protocols are essential when working with this compound in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate?

The synthesis of bicyclic tert-butyl carboxylates often involves Boc protection of the amine group under basic conditions. A validated approach for analogous compounds (e.g., tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate) employs di-tert-butyl dicarbonate (Boc anhydride) and Na₂CO₃ in a THF/water mixture, followed by extraction with EtOAc and purification via silica gel chromatography (20% EtOAc/heptane) . For fluorinated derivatives like the target compound, introducing fluorine atoms at the 8,8-positions may require fluorination agents (e.g., Selectfluor®) during or after bicyclo scaffold formation. Reaction monitoring via TLC or LC-MS is critical to optimize yields and purity.

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm fluorine substitution, bicyclic structure, and Boc group integrity.
  • HPLC/LC-MS : To assess purity (>97% is typical for intermediates, as seen in related bicyclic esters ).
  • X-ray Crystallography : For unambiguous stereochemical assignment, especially if the compound crystallizes.
  • Chiral Chromatography : If enantiomeric purity is critical (e.g., for pharmaceutical intermediates).

Q. What stability and storage conditions are recommended for this compound?

Boc-protected bicyclic amines are generally stable under inert atmospheres but may degrade via hydrolysis or fluorinated group interactions. Store at 2–8°C in airtight containers with desiccants. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Safety guidelines for structurally similar compounds emphasize avoiding heat, sparks, and open flames .

Advanced Research Questions

Q. How can computational methods streamline the design of fluorinated bicyclo[5.1.0]octane derivatives?

Quantum chemical calculations (e.g., DFT) can model reaction pathways and predict regioselectivity for fluorination. For example, ICReDD ’s approach combines reaction path searches with experimental data to optimize conditions . For tert-butyl 8,8-difluoro derivatives, simulations can identify transition states for fluorination or ring-strain effects, reducing trial-and-error experimentation.

Q. What strategies resolve contradictions in spectral data for bicyclo[5.1.0]octane derivatives?

Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To distinguish dynamic effects from structural anomalies.
  • Isotopic Labeling : For tracking fluorine or nitrogen positions.
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 185099-67-6) .

Q. How can the bicyclo[5.1.0] scaffold be functionalized for drug discovery applications?

Key methodologies:

  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination to introduce aryl/heteroaryl groups.
  • Ring-Opening Reactions : Controlled cleavage of the strained cyclopropane ring for diversification.
  • Fluorine-Specific Modifications : Leverage fluorinated positions for ¹⁸F radiolabeling (PET imaging) or hydrogen-bonding modulation.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Critical factors include:

  • Catalyst Selection : Asymmetric hydrogenation or enzymatic resolution for chiral centers.
  • Purification : Use of simulated moving bed (SMB) chromatography for large-scale enantiomer separation.
  • Process Analytical Technology (PAT) : Real-time monitoring to detect ee drifts during fluorination or Boc deprotection.

Methodological Resources

  • Synthesis Protocols : Optimize fluorination steps using computational guidance and Boc protection techniques .
  • Safety and Handling : Follow hazard codes (e.g., H315-H319 for skin/eye irritation) and storage protocols .
  • Data Validation : Cross-check spectral data with analogs like tert-butyl 3-aminoazepane-1-carboxylate (CAS 609789-17-5) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate

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